BGC20-1531 Hydrochloride is a novel, potent, and selective prostanoid EP4 receptor antagonist. [, ] It is classified as a small molecule antagonist, specifically targeting the EP4 receptor subtype within the prostanoid receptor family. [] This compound has garnered significant interest in scientific research, particularly for its potential therapeutic applications in conditions like migraine headaches. []
BGC20-1531 hydrochloride is classified under the category of small molecule pharmaceuticals and is primarily used in research settings to explore its therapeutic potential, particularly in conditions like migraine and inflammatory diseases. The compound is synthesized from various chemical precursors and has been made available through suppliers like Tocris Bioscience .
The synthesis of BGC20-1531 hydrochloride involves several steps that utilize advanced organic chemistry techniques. The key steps include:
The synthesis process has been optimized to ensure high yields and purity, typically exceeding 98% as determined by HPLC analysis .
BGC20-1531 hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The chemical formula is , with a molecular weight of 529 g/mol.
The structural representation includes:
The InChI Key for BGC20-1531 hydrochloride is ZSHYZCXOFPPBMH-UHFFFAOYSA-N, facilitating its identification in chemical databases .
BGC20-1531 hydrochloride participates in various chemical reactions relevant to its biological activity:
The detailed kinetic parameters are derived from non-linear regression analyses of concentration-response curves, allowing for precise calculations of binding affinities.
BGC20-1531 hydrochloride exerts its pharmacological effects primarily through antagonism of the EP4 receptor. This mechanism involves:
Experimental data support these mechanisms through various in vitro studies that demonstrate significant reductions in pain-related behaviors in animal models when administered BGC20-1531.
BGC20-1531 hydrochloride exhibits several notable physical and chemical properties:
These properties make BGC20-1531 suitable for various experimental applications in laboratory settings.
BGC20-1531 hydrochloride is primarily utilized in scientific research focused on:
BGC20-1531 hydrochloride is a synthetically derived small molecule with the systematic chemical name 4-[[4-(5-Methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride. Its molecular formula is C₂₆H₂₅ClN₂O₆S, yielding a molecular weight of 529.00 g/mol [1] [4] [10]. The compound is identified by the CAS Registry Number 1962928-26-2 and is alternatively designated as PGN 1531 hydrochloride in scientific literature [1] [6]. Structurally, it features a furancarboxamide core linked to a methoxypyridinylphenoxy moiety and a toluenesulfonamide group, with a hydrochloride salt enhancing solubility [1] [10]. BGC20-1531 hydrochloride demonstrates moderate solubility in dimethyl sulfoxide (DMSO), reaching concentrations up to 49.25 mg/mL (100 mM), but exhibits limited solubility in aqueous buffers [1] [4].
Table 1: Nomenclature and Identifiers of BGC20-1531 Hydrochloride
Category | Identifier |
---|---|
Systematic Name | 4-[[4-(5-Methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride |
Molecular Formula | C₂₆H₂₅ClN₂O₆S |
Molecular Weight | 529.00 g/mol |
CAS Registry Number | 1962928-26-2 |
Alternative Designations | PGN 1531 hydrochloride; BGC-20-1531; BGC201531 |
InChI Key | ZSHYZCXOFPPBMH-UHFFFAOYSA-N |
SMILES Notation | COC1=CN=C(C2=CC=C(OCC3=C(C)OC(C(NS(C4=CC=CC=C4C)(=O)=O)=O)=C3)C=C2)C=C1.Cl |
Table 2: Physicochemical Properties of BGC20-1531 Hydrochloride
Property | Value | Conditions |
---|---|---|
Purity | ≥98% (HPLC) | Quality-controlled batches |
Storage | Desiccate at room temperature (RT) | Long-term stability |
Solubility in DMSO | 49.25 mg/mL (100 mM) | Standard conditions |
Appearance | Crystalline solid | Visual characterization |
BGC20-1531 emerged from a targeted drug discovery program aimed at developing selective antagonists for the prostaglandin E2 (PGE₂) EP4 receptor subtype. Initial optimization focused on modifying lead compounds to enhance binding affinity and selectivity. Radioligand displacement studies confirmed BGC20-1531's high affinity for human EP4 receptors, exhibiting a Ki value of 3 nM. It demonstrated >2,500-fold selectivity for EP4 over related prostanoid receptors (EP2 and EP3) and negligible activity (>100 µM IC₅₀) across 47 off-target receptors, ion channels, transporters, and enzymes [1] [2] [5].
Functionally, BGC20-1531 acts as a competitive antagonist, reversibly inhibiting PGE₂-induced cAMP accumulation in HEK-293 cells expressing recombinant human EP4 receptors (pKB = 7.6). In isolated human middle cerebral and meningeal arteries, it antagonized PGE₂-mediated vasodilation with pKB values of 7.8 and 7.6, respectively, while showing no effect on coronary, pulmonary, or renal vasculature [2] [5] [8]. This tissue selectivity underscored its potential therapeutic specificity. Pharmacokinetic studies further confirmed its oral bioavailability, enabling in vivo efficacy testing [1] [4].
Table 3: Biological Activity Profile of BGC20-1531 Hydrochloride
Assay System | Activity/Result | Significance |
---|---|---|
Binding Affinity (EP4) | Ki = 3 nM | Nanomolar potency at target receptor |
Selectivity (EP4 vs. EP2/EP3) | >2,500-fold | High receptor subtype specificity |
Functional Antagonism (cAMP assay) | pKB = 7.6 | Competitive inhibition of PGE₂ signaling |
Vasodilation Antagonism (MCA) | pKB = 7.8 | Blocks cerebral vasodilation relevant to migraine |
In Vivo Efficacy (Canine CBF) | Dose-dependent inhibition (1–10 mg/kg) | Confirms target engagement in physiological setting |
Migraine pathophysiology involves PGE₂-mediated vasodilation of cerebral and meningeal arteries and sensitization of trigeminal nerve pathways. Elevated PGE₂ levels in jugular blood, plasma, and saliva during attacks correlate with these mechanisms [2] [5] [8]. BGC20-1531 hydrochloride has become a critical tool for dissecting the role of EP4 receptors in these processes due to its cerebrovascular selectivity:
These properties positioned BGC20-1531 as a candidate for migraine therapy, leading to its evaluation in early clinical trials. Its mechanism offers theoretical advantages over triptans and NSAIDs by targeting a specific pathway upstream of neuroinflammation and vasodilation without broad effects on other prostanoid receptors [5] [7].
Table 4: Mechanisms Linking EP4 Receptors to Migraine and BGC20-1531 Effects
Migraine Pathophysiology | EP4 Receptor Role | BGC20-1531 Action |
---|---|---|
Cranial Vasodilation | PGE₂ activates EP4 on vascular smooth muscle | Antagonizes vasodilation in meningeal/MCA arteries |
Trigeminal Sensitization | EP4 enhances nociceptor excitability | Blocks PGE₂-induced neuronal sensitization |
Neurogenic Inflammation | EP4 facilitates inflammatory peptide release | Suppresses CGRP and substance P release |
Clinical Biomarker Correlation | Elevated PGE₂ in migraineurs | Reverses PGE₂ hemodynamic effects in vivo |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2